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Compound of Interest

8-bromo-6-methylquinolin-2(1h)-

Compound Name:
one

cat. No.: B3322165

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 8-bromo-6-methylquinolin-2(1H)-one. The information
is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

8-bromo-6-methylquinolin-2(1H)-one is a halogenated derivative of the quinolinone
heterocyclic system. The presence of the bromine atom and the methyl group at specific

positions on the quinoline ring is expected to influence its chemical reactivity and biological
activity.

Property Value Source
Molecular Formula C10HsBrNO [1]
Molecular Weight 238.08 g/mol [1]

CAS Number 142219-59-8

Synthesis and Spectroscopic Data
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While a specific, detailed experimental protocol for the synthesis of 8-bromo-6-
methylquinolin-2(1H)-one is not readily available in the public domain, the synthesis of
structurally related quinolinone derivatives often involves cyclization reactions. For instance,
the synthesis of 8-bromoquinolin-2(1H)-one has been achieved through the reaction of (2E)-N-
(2-bromophenyl)-3-phenyl-2-propenamide with aluminum trichloride in chlorobenzene.[2] The
synthesis of various bromo-substituted quinolines has also been described in patent literature,
often starting from bromoaniline precursors.[3]

Spectroscopic data for 8-bromo-6-methylquinolin-2(1H)-one is not widely published.
However, analysis of related compounds provides an expected profile. For example, the *H
NMR spectrum of 8-bromo-2-methylquinoline shows characteristic signals for the methyl group
and aromatic protons.[4] It is anticipated that the *H NMR spectrum of 8-bromo-6-
methylquinolin-2(1H)-one would display distinct peaks corresponding to the methyl protons,
the protons on the quinolinone ring system, and the NH proton. Infrared (IR) spectroscopy
would likely show characteristic absorption bands for the C=0 (amide) and N-H functional
groups. Mass spectrometry would be expected to show a molecular ion peak corresponding to
the molecular weight, along with a characteristic isotopic pattern due to the presence of the
bromine atom.

Potential Biological Activity and Therapeutic
Applications

The biological activity of 8-bromo-6-methylquinolin-2(1H)-one has not been extensively
characterized in publicly available literature. However, the quinolin-2(1H)-one scaffold is a well-
established pharmacophore present in numerous biologically active compounds with a wide
range of therapeutic applications.

Derivatives of quinolinone have been investigated for their potential as:

» Antitrypanosomal agents: A study on 8-nitroquinolin-2(1H)-one derivatives revealed that a 6-
bromo-substituted compound exhibited potent activity against Trypanosoma brucei and
Trypanosoma cruzi.[5]

» Anticancer agents: Various 8-hydroxyquinoline derivatives have shown promise as
anticancer agents.[6]
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e Enzyme inhibitors: The quinoline structure can interact with the active sites of enzymes.[1]

 DNA intercalators: The planar aromatic ring system of quinolines suggests a potential
mechanism of action involving intercalation into DNA.[1]

The specific substitution pattern of a bromine atom at the 8-position and a methyl group at the
6-position on the quinolin-2(1H)-one core of the target molecule will uniquely influence its
physicochemical properties and its interactions with biological targets. Further research is
required to elucidate the specific biological activities and potential therapeutic applications of 8-
bromo-6-methylquinolin-2(1H)-one.

Experimental Workflows and Signaling Pathways

Due to the limited specific research on 8-bromo-6-methylquinolin-2(1H)-one, no established
experimental workflows or signaling pathways involving this particular compound can be
definitively diagrammed. However, a general workflow for the synthesis and evaluation of novel
quinolinone derivatives can be conceptualized.

Below is a logical workflow for the investigation of a novel quinolinone derivative, such as 8-
bromo-6-methylquinolin-2(1H)-one, in a drug discovery context.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1282211
https://www.benchchem.com/product/b1282211
https://www.benchchem.com/product/b3322165?utm_src=pdf-body
https://www.benchchem.com/product/b3322165?utm_src=pdf-body
https://www.benchchem.com/product/b3322165?utm_src=pdf-body
https://www.benchchem.com/product/b3322165?utm_src=pdf-body
https://www.benchchem.com/product/b3322165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3322165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Logical Workflow for Novel Quinolinone Derivative Investigation
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Workflow for Novel Quinolinone Investigation
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This diagram illustrates a rational progression from the synthesis and purification of a target
compound to its biological evaluation and subsequent mechanistic studies. The process begins
with the chemical synthesis from appropriate starting materials, followed by rigorous purification
and structural confirmation. The pure compound is then subjected to a battery of in vitro
biological assays to identify any activity. Positive "hits" would then undergo lead optimization to
improve their properties, and further studies would be conducted to identify their molecular
target and the signaling pathways they modulate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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